
Application Note: Quantitative Analysis of
Sofosbuvir Impurities by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G
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Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of

impurities, which can arise from the manufacturing process, degradation, or storage, must be

carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful

analytical technique for the precise purity determination and quantification of impurities in

pharmaceuticals.[4][5] This application note provides a detailed protocol for the quantitative

analysis of Sofosbuvir and its impurities using both ¹H and ³¹P qNMR.

Quantitative NMR offers a primary method of measurement, allowing for the determination of

compound purity and concentration without the need for a specific reference standard for each

impurity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of

nuclei giving rise to the signal, enabling accurate quantification.[4][5] For Sofosbuvir, an

organophosphorus compound, ³¹P qNMR presents a simplified spectrum compared to ¹H

qNMR, which can have complex and overlapping signals, making quantification challenging.[6]

[7]

Types of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized as:
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Process-Related Impurities: These include residual solvents (e.g., methanol, ethanol),

unreacted starting materials, and residues of catalysts (e.g., palladium).[1]

Degradation Products: Sofosbuvir is susceptible to degradation under stress conditions such

as acidic, alkaline, and oxidative environments.[8][9][10] Hydrolysis and oxidation can lead to

the formation of various degradation products.[8][9]

Other Impurities: This category includes heavy metals and various related compounds and

isomers.[1][3][11]

Below is a diagram illustrating the logical relationship of Sofosbuvir impurities.
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Figure 1: Logical relationship of Sofosbuvir impurities.
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Quantitative Data Summary
The following tables summarize the quantitative data from qNMR studies on Sofosbuvir purity

and forced degradation studies that identify potential impurities.

Table 1: Purity of Sofosbuvir Determined by qNMR

qNMR Method Solvent
Internal
Standard

Purity (%) Reference

¹H-qNMR Methanol-d₄ 1,4-BTMSB-d₄ 99.07 ± 0.50 [6][7]

³¹P-qNMR Methanol-d₄
Phosphonoacetic

acid (PAA)
100.63 ± 0.95 [6][7]

¹H-qNMR DMSO-d₆ DSS-d₆ 99.44 ± 0.29 [6][12]

³¹P-qNMR DMSO-d₆
Phosphonoacetic

acid (PAA)
99.10 ± 0.30 [6][12]

Note: The use of an aprotic solvent like DMSO-d₆ is preferable for ³¹P-qNMR to avoid issues

with deuterium exchange affecting the internal standard.[6][7][12]

Table 2: Sofosbuvir Degradation Products Identified Under Forced Conditions
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Stress
Condition

Degradation
(%)

Degradation
Product (DP)

m/z Reference

Acidic (0.1N HCl) 23% DP I 488 [8][9]

Alkaline (0.1N

NaOH)
50% DP II 393.3 [8][9]

Oxidative (H₂O₂) 19.02% DP III 393 [8][9]

Acid Hydrolysis

(1N HCl, 80°C,

10h)

8.66%

(R)-

((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-yl)methyl

phenyl hydrogen

phosphate

416.08 [10]

Base Hydrolysis

(0.5N NaOH,

60°C, 24h)

45.97%

(S)-isopropyl 2-

((R)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(hydroxy)phosph

orylamino)propa

noate

453.13 [10]

Oxidative (30%

H₂O₂, 80°C, 2

days)

0.79% (S)-isopropyl 2-

((S)-

(((2R,4S,5R)-5-

527.15 [10]
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(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-4-methyl-

3-

oxotetrahydrofur

an-2-yl)methoxy)

(phenoxy)phosph

orylamino)propa

noate

Experimental Protocols
The following protocols provide a general framework for the quantitative analysis of Sofosbuvir

impurities by qNMR. Method parameters should be optimized and validated for specific

instrumentation and impurities of interest.

Experimental Workflow

The overall workflow for qNMR analysis is depicted below.
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Figure 2: qNMR experimental workflow.

1. Materials and Instrumentation

NMR Spectrometer: 400 MHz or higher field strength.

NMR Tubes: High-precision 5 mm NMR tubes.

Analytical Balance: Accurate to at least 0.01 mg.

Sofosbuvir Sample: Active pharmaceutical ingredient (API) or drug product.

Internal Standard (IS):
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For ¹H-qNMR: Sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆) or 1,4-

bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄).

For ³¹P-qNMR: Phosphonoacetic acid (PAA).

The internal standard should be of high purity, stable, non-reactive, and have signals that

do not overlap with the analyte or impurity signals.[5]

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is

recommended for ³¹P-qNMR.[6][12]

2. Sample Preparation Protocol

Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.

Accurately weigh an appropriate amount of the selected internal standard into the same vial

to achieve a near equimolar ratio with the analyte.

Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

Ensure complete dissolution of both the sample and the internal standard, using gentle

vortexing if necessary.

Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition Protocol

For ¹H-qNMR:

Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe

temperature.

Tune and shim the probe.

Determine the 90° pulse width.

Measure the spin-lattice relaxation time (T₁) of the signals to be integrated (both for

Sofosbuvir and the internal standard).
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Set the relaxation delay (D1) to be at least 5 times the longest T₁ value to ensure full

relaxation.

Acquire the spectrum using a simple pulse program (e.g., zg) with a sufficient number of

scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

For ³¹P-qNMR:

Follow the same initial steps for sample insertion, equilibration, tuning, and shimming.

Determine the 90° pulse width for ³¹P.

Measure the T₁ of the phosphorus signals for Sofosbuvir and the internal standard (PAA).

Set the relaxation delay (D1) to be at least 5 times the longest T₁.

Acquire the ³¹P spectrum, often with proton decoupling, using a sufficient number of scans.

4. Data Processing and Analysis

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Carefully phase the spectrum manually.

Apply a baseline correction.

Integrate the well-resolved, characteristic signals of both Sofosbuvir and the internal

standard. For impurities, integrate their corresponding unique signals.

Use the following equation to calculate the purity of Sofosbuvir or the amount of an impurity:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * P_IS

Where:

I = Integral value of the signal

N = Number of nuclei giving rise to the signal
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MW = Molecular weight

m = mass

P_IS = Purity of the internal standard

Subscripts 'analyte' and 'IS' refer to the analyte (Sofosbuvir or impurity) and the internal

standard, respectively.

Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of

Sofosbuvir and quantifying its process-related and degradation impurities. Both ¹H-qNMR and

³¹P-qNMR can be effectively employed, with ³¹P-qNMR offering the advantage of simpler

spectra for this organophosphorus compound. The use of an aprotic solvent such as DMSO-d₆

is recommended to enhance the accuracy of the measurements, particularly for ³¹P-qNMR. The

protocols and data presented in this application note provide a solid foundation for researchers,

scientists, and drug development professionals to implement qNMR for the quality control of

Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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